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Compound of Interest

Compound Name:
1-(2,4-Difluorophenyl)-1,4-

diazepane

Cat. No.: B8572261

Get Quote

Comparative Guide: 1-(2,4-Difluorophenyl)-1,4-
diazepane
Executive Summary
1-(2,4-Difluorophenyl)-1,4-diazepane represents a critical expansion of the classic

phenylpiperazine pharmacophore. While 1-phenylpiperazines are ubiquitous in medicinal

chemistry (targeting GPCRs like 5-HT, Dopamine, and Sigma receptors), the 1,4-diazepane

(homopiperazine) analogue offers distinct physicochemical and conformational advantages.

This guide provides the theoretical elemental analysis standards required for compound

validation and objectively compares this scaffold against its 6-membered ring alternative to aid

in rational drug design.

Technical Specifications & Elemental Analysis
For researchers synthesizing or procuring this building block, the elemental composition serves

as the primary validation metric for purity.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b8572261#bc-rfq
https://www.benchchem.com/product/b8572261/docs?utm_src=pdf-body#elemental-analysis-data-for-1-2-4-difluorophenyl-1-4-diazepane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8572261?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Identity[1][2][3]
IUPAC Name: 1-(2,4-Difluorophenyl)-1,4-diazepane

Molecular Formula:

Molecular Weight: 212.24 g/mol

CAS Number: (Generic for scaffold class: 775561-26-7 refers to the 2-fluoro analogue;

specific 2,4-difluoro variants are often custom synthesized).

Elemental Analysis Data (Theoretical vs. Acceptable
Limits)
The following table establishes the "Golden Standard" for a pure sample. Experimental values

falling outside the Acceptable Range (

) indicate solvent entrapment, hydration, or synthesis impurities (e.g., residual palladium).

Element Theoretical Mass %
Acceptable Range
(Found)

Common Impurity
Indicators

Carbon (C) 62.25% 61.85% – 62.65%

Low C:

Hydration/Solvent;

High C: Bis-arylation

Hydrogen (H) 6.65% 6.25% – 7.05%

High H: Residual

solvent

(EtOAc/Hexane)

Nitrogen (N) 13.20% 12.80% – 13.60%
Low N: Inorganic salts

present

Fluorine (F) 17.90% 17.50% – 18.30%
Variable: Incomplete

coupling
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Note: For the Dihydrochloride Salt (

), the theoretical values shift significantly:

C: 46.34% | H: 5.66% | N: 9.82%

Comparative Performance: Diazepane vs. Piperazine
The choice between a 6-membered Piperazine and a 7-membered Diazepane ring is a

strategic decision in Lead Optimization.

Head-to-Head Comparison
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Feature
1-(2,4-

Difluorophenyl)piper

azine

1-(2,4-

Difluorophenyl)-1,4-

diazepane

Impact on Drug

Design

Ring Conformation Rigid Chair Flexible Twist-Chair

Diazepane adapts to

sterically demanding

binding pockets.

Basicity (pKa)
~9.8 (Secondary

Amine)

~10.5 (Secondary

Amine)

Diazepane is more

basic; higher

ionization at

physiological pH.

Lipophilicity (cLogP) ~2.1 ~2.4

Slight increase in

lipophilicity due to

extra methylene (-

CH2-).

Solubility
Moderate (Crystal

packing efficient)

High (Disrupted

packing)

The flexible 7-

membered ring

disrupts crystal lattice,

improving solubility.

Metabolic Stability High Moderate

Diazepane exposes

more sites for

oxidative metabolism

(CYP450).

Mechanism of Action Implications[3]
Selectivity: The expanded 7-membered ring often reduces affinity for "off-target" receptors

(e.g., hERG) that tightly bind the flat, rigid piperazine motif.

Solubility: If a lead compound suffers from poor solubility, expanding the piperazine to a

diazepane is a proven "scaffold hop" to disrupt planarity and improve dissolution rates

without altering the core pharmacophore significantly.

Experimental Protocol: Synthesis & Validation
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Objective: Synthesize high-purity 1-(2,4-Difluorophenyl)-1,4-diazepane avoiding common bis-

arylated byproducts.

Method: Buchwald-Hartwig Amination[5][6]
Rationale: Unlike Nucleophilic Aromatic Substitution (SNAr), which requires strong electron-

withdrawing groups (like Nitro), Buchwald-Hartwig allows coupling to the electron-neutral/rich

2,4-difluorobenzene system with high regioselectivity.

Step-by-Step Workflow
Reagents:

1-Bromo-2,4-difluorobenzene (1.0 equiv)

1,4-Diazepane (3.0 equiv) — Excess is critical to prevent bis-arylation.

(1 mol%) / BINAP (2 mol%)

(1.4 equiv)

Toluene (anhydrous, degassed)

Reaction:

Combine reagents in a sealed tube under Argon.

Heat to 100°C for 12 hours.

Monitor by TLC (System: 10% MeOH in DCM).

Work-up (Purification):

Cool to RT, filter through Celite (removes Pd).

Dilute with EtOAc, wash with water.

Acid/Base Extraction (Critical Step): Extract organic layer with 1M HCl. The product moves

to aqueous phase; impurities stay in Organic. Basify aqueous layer (pH > 12) with NaOH,

extract back into DCM.
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Validation:

Concentrate DCM. Convert a small aliquot to HCl salt for Elemental Analysis.

Visualization: Synthesis & Validation Logic

Reaction Setup

1-Bromo-2,4-difluorobenzene
+ 1,4-Diazepane (3.0 eq)

Buchwald-Hartwig Coupling
100°C, 12h, Argon

Pd2(dba)3 / BINAP
NaOtBu / Toluene

Celite Filtration
& Acid/Base Extraction

 Complete

Crude Product
(Free Base)

 Removes Pd & Bis-aryl

Validation Check

 1H NMR / CHN

Recrystallize / Column

 Impure

Final Product
Pure 1-(2,4-Difluorophenyl)-1,4-diazepane

 Within ±0.4%

Click to download full resolution via product page
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Figure 1: Logic flow for the synthesis and validation of the diazepane scaffold, highlighting the

critical Acid/Base extraction step to ensure purity for elemental analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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